3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid
Description
3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid is a complex organic compound known for its significant biological activity. It is often used in scientific research due to its potential therapeutic applications, particularly as an inhibitor in various biochemical pathways.
Properties
IUPAC Name |
3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-15-13-32-10-8-28(15)22-19-6-7-20(17-4-3-5-18(12-17)23(30)31)25-21(19)26-24(27-22)29-9-11-33-14-16(29)2/h3-7,12,15-16H,8-11,13-14H2,1-2H3,(H,30,31)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXAJVNTIQZDCB-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)O)N5CCOCC5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)O)N5CCOC[C@@H]5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triaminopyrimidine-Based Cyclization
Reaction of 2,4,6-triaminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions generates the core structure. For example:
Halogenated Intermediate Route
Halogen atoms at positions 2, 4, and 7 facilitate subsequent functionalization:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Bromination of pyridine | NBS in DMF, 0°C → RT, 12 hours | 78% |
| 2 | Cyclization with guanidine | THF, Pd(OAc)₂, 100°C, 24 hours | 62% |
This approach allows precise control over substitution patterns.
Final Deprotection and Purification
The methyl ester of the benzoic acid is hydrolyzed under basic conditions:
Purification is typically performed via:
- Method 1 : Preparative HPLC (XBridge C18 column, 5–95% ACN in NH₄OH).
- Method 2 : Recrystallization from IPA/water (purity >99% by HPLC).
Comparative Analysis of Synthetic Routes
| Parameter | SNAr Route | Buchwald-Hartwig | Suzuki Coupling |
|---|---|---|---|
| Total Yield | 52% | 48% | 45% |
| Stereocontrol | Excellent | Moderate | N/A |
| Scalability | >100 g demonstrated | Limited to 50 g | 200 g batches |
| Cost Efficiency | $320/g | $410/g | $380/g |
Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating.
Key Challenges and Solutions
Morpholine Epimerization :
Core Degradation :
Byproduct Formation :
Industrial-Scale Considerations
- Continuous Flow Synthesis : Reduces reaction time from 18 hours to 45 minutes for Buchwald-Hartwig steps.
- Green Chemistry : Subcritical water as solvent improves E-factor by 40%.
Chemical Reactions Analysis
Types of Reactions
3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the morpholine and benzoic acid moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the morpholine rings, while reduction could lead to the formation of partially hydrogenated derivatives.
Scientific Research Applications
Anticancer Research
One of the primary applications of this compound is in cancer research. It acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival. Inhibiting this pathway has been shown to have therapeutic effects against various types of cancer.
Case Study: PI3K/mTOR Inhibition
A study demonstrated that AZD8055 effectively inhibits both PI3K and mTOR pathways, leading to reduced tumor growth in xenograft models. The compound exhibited potent antitumor activity in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer treatment .
Neurological Disorders
Research indicates that the compound may also have applications in treating neurological disorders due to its ability to modulate signaling pathways involved in neuronal survival and function.
Drug Development
As a lead compound in drug discovery programs, AZD8055 serves as a template for developing more selective inhibitors targeting specific kinases involved in cancer and other diseases.
Structure-Activity Relationship Studies
Research has focused on modifying the chemical structure to enhance efficacy and reduce off-target effects. These studies have led to the development of analogs with improved pharmacological profiles while maintaining or enhancing the desired inhibitory activity .
Therapeutic Combinations
AZD8055 is being investigated for use in combination therapies with other anticancer agents. The rationale is that by targeting multiple pathways simultaneously, it may enhance therapeutic efficacy and overcome resistance mechanisms observed in monotherapy.
Combination Therapy Case Study
In combination with other chemotherapeutics, AZD8055 has shown synergistic effects in preclinical models of breast cancer and glioblastoma. This approach aims to improve patient outcomes by utilizing lower doses of each drug, thereby minimizing side effects .
Summary Table of Applications
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes and signaling pathways. It targets molecular pathways involved in cell proliferation and survival, making it a valuable tool in cancer research. The exact mechanism involves binding to the active sites of target enzymes, thereby blocking their activity and leading to downstream effects such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid is unique due to its specific structural features and biological activity. Similar compounds include:
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: These compounds also exhibit significant biological activities, including kinase inhibition and potential therapeutic applications.
The uniqueness of this compound lies in its dual morpholine groups and the specific positioning of these groups, which contribute to its high selectivity and potency in biological systems.
Biological Activity
3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid, also known by its CAS number 1009298-69-4, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and metabolic regulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C24H27N5O4
- Molecular Weight : 465.54 g/mol
- IUPAC Name : 3-(2,4-bis((S)-3-methylmorpholino)pyrido[2,3-d]pyrimidin-7-yl)benzoic acid
The compound is primarily recognized for its role as an inhibitor of the mammalian target of rapamycin (mTOR) pathway, which is crucial in regulating cell growth, proliferation, and survival. mTOR is implicated in various cancers and metabolic disorders. By inhibiting mTOR signaling, this compound may induce apoptosis in tumor cells and enhance the efficacy of existing chemotherapeutic agents.
Absorption and Distribution
- Human Intestinal Absorption : Moderate (0.5491)
- Blood-Brain Barrier Penetration : Positive (0.7588)
- Caco-2 Permeability : Moderate (0.6468)
Enzyme Interactions
The compound has been evaluated for its interactions with various cytochrome P450 enzymes:
- CYP450 2C9 : Non-substrate
- CYP450 2D6 : Non-substrate
- CYP450 3A4 : Non-substrate
This profile suggests a low potential for drug-drug interactions via these metabolic pathways.
Biological Activity Data
The following table summarizes key biological activities and effects observed in various studies:
Case Studies
-
Hepatocellular Carcinoma Study
- A study investigated the effects of AZD8055 (a related compound) conjugated with unsaturated fatty acids on hepatocellular carcinoma. The results indicated significant tumor growth inhibition and improved survival rates in treated animals compared to controls, highlighting the potential of mTOR inhibitors in cancer therapy .
- Inflammation Model
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing pyrido[2,3-d]pyrimidine derivatives like 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid?
- Answer : The synthesis typically involves multi-step reactions, including cyclization and substitution. For example:
- Core formation : Cyclization of nitroarenes or nitroalkenes using palladium-catalyzed reductive methods (e.g., formic acid derivatives as CO surrogates) .
- Substitution : Introduction of morpholine groups via nucleophilic aromatic substitution (SNAr) under controlled pH and temperature. Amide coupling (e.g., General Procedure F1 in ) is used for benzoic acid attachment .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products.
Q. How is the compound characterized post-synthesis to confirm structural integrity and purity?
- Answer : A combination of analytical techniques is employed:
- NMR spectroscopy : Proton and carbon NMR (e.g., ¹H NMR at 400 MHz in DMSO-d₆) to verify substituent positions and stereochemistry .
- LCMS/HRMS : To confirm molecular weight (e.g., ESIMS m/z (M+1): 311.1 in ) and detect impurities .
- HPLC : Purity assessment (e.g., 97.34% in ) using reverse-phase columns and buffered mobile phases (e.g., ammonium acetate, pH 6.5) .
Q. What are the standard assays for evaluating the compound’s stability under varying pH and temperature conditions?
- Answer :
- Forced degradation studies : Exposure to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).
- Analytical monitoring : HPLC or UPLC tracking of degradation products, with impurity profiling using high-resolution mass spectrometry .
- Buffer solutions : Prepared with ammonium acetate (pH 6.5) or phosphate buffers (pH 1.2–7.4) to simulate physiological conditions .
Advanced Research Questions
Q. How can stereochemical inconsistencies in the (3S)-3-methylmorpholine substituents be resolved during synthesis?
- Answer :
- Chiral chromatography : Use of chiral stationary phases (e.g., cellulose-based columns) to separate epimers, as minor chromatographic changes can alter elution order .
- Dynamic NMR : Variable-temperature NMR to study rotameric equilibria and confirm stereochemical assignments .
- X-ray crystallography : Single-crystal analysis (e.g., as in ) to unambiguously assign configurations .
Q. What strategies optimize yield in multi-step syntheses involving morpholine and benzoic acid coupling?
- Answer :
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) for efficient C–N bond formation .
- Reaction solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity for morpholine substitution .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12 hours to 30 minutes) .
Q. How can researchers address contradictions in reported biological activity data for pyrido-pyrimidine derivatives?
- Answer :
- Standardized assays : Use validated cell lines (e.g., HEK293 for kinase inhibition) and control compounds to minimize variability .
- Metabolic stability testing : Liver microsome assays to assess compound half-life (t₁/₂) and correlate with in vivo efficacy .
- Dose-response studies : IC₅₀ determination across multiple replicates to ensure reproducibility .
Q. What computational methods aid in predicting the compound’s binding affinity to target proteins?
- Answer :
- Molecular docking : Software like AutoDock Vina to model interactions with kinase domains (e.g., PI3K or mTOR) .
- MD simulations : GROMACS or AMBER for studying binding stability over 100-ns trajectories .
- QSAR models : Regression analysis of substituent effects on activity (e.g., electron-withdrawing groups enhancing potency) .
Methodological Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low yield in morpholine substitution | Use of phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity | |
| Impurity co-elution in HPLC | Gradient elution with trifluoroacetic acid (0.1%) as a mobile-phase additive | |
| Epimer separation | Chiralpak IC column with hexane:isopropanol (90:10) |
Key Data from Analogous Compounds
- Example NMR Data : For 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid ():
- ¹H NMR (DMSO-d₆): δ 13.99 (s, 1H), 12.43 (s, 1H), 8.69 (d, J = 8.4 Hz), 2.56 (s, 3H).
- HPLC Conditions : Ammonium acetate buffer (pH 6.5) with acetonitrile gradient (20–80% over 20 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
